(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12+/m1/s1 |
InChI Key |
NYIRFSYNKAVRNI-PWSUYJOCSA-N |
Isomeric SMILES |
C1C[C@](C[C@@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Michael Addition to α,β-Unsaturated Ketones
Detailed Example Synthesis (From Patent WO2008079380A1 and US7956195B2)
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Rhodium-catalyzed addition | 4-bromophenylboronic acid, Rh(NBD)2BF4, (S)-BINAP | Dioxane/H2O, N2 atmosphere, room temp, overnight | Chiral 3-arylcyclopentanone intermediate |
| 2 | Aminonitrile formation | Ammonia, cyanide salt | Ambient temperature, until completion | Aminonitrile mixture (diastereomers) |
| 3 | Hydantoin formation | Cyclization reagents | Controlled temperature | Hydantoin intermediates |
| 4 | Resolution | Chromatography/crystallization | Variable | Enriched stereoisomer hydantoin |
| 5 | Hydrolysis | Acid or base hydrolysis | Controlled conditions | (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid |
| 6 | Ester formation (optional) | Methanol, acid catalyst | Reflux | Methyl ester derivatives for purification |
This route achieves greater than 90% diastereomeric and enantiomeric excess, demonstrating high stereochemical control.
Alternative Approaches and Notes
- Protecting Groups: Use of tert-butoxycarbonyl (Boc) or other amino-protecting groups can facilitate selective functionalization without side reactions.
- Starting Materials: Commercial cyclopentene derivatives can be functionalized stepwise to introduce the phenyl and amino groups.
- Purification: Silica gel chromatography with solvents such as ethyl acetate/heptanes is commonly used for intermediate purification.
- Temperature Control: Some steps require low temperature (e.g., -78 °C) to maintain stereochemical integrity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Catalysts | Stereocontrol | Advantages | Limitations |
|---|---|---|---|---|---|
| Rhodium-catalyzed Michael addition | Arylboronic acids, 2-cyclopenten-1-one | Rh(NBD)2BF4 + BINAP | High (>90% de, ee) | Efficient, scalable | Requires expensive catalyst |
| Aminonitrile formation | Ammonia, cyanide salts | None | Moderate, improved by resolution | Direct amino introduction | Toxic reagents |
| Hydantoin cyclization and hydrolysis | Cyclization agents, acid/base | None | High after resolution | Protects amino acid functionality | Additional steps |
| Esterification and chiral resolution | Methanol, acid catalyst | None | Enhances purity | Facilitates purification | Extra synthetic steps |
Research Findings and Practical Considerations
- The rhodium-catalyzed asymmetric addition is critical for establishing the stereochemistry of the 3-phenyl substituent.
- The use of chiral ligands such as (S)-BINAP allows selective formation of either (1S,3R) or (1R,3S) isomers.
- Hydantoin intermediates provide a robust handle for stereochemical resolution and protection during synthesis.
- The final amino acid product exhibits physical properties consistent with its stereochemistry, influencing solubility and reactivity in pharmaceutical contexts.
- The synthetic route is adaptable for substituted phenyl groups (e.g., 4-bromo, 4-methoxy), demonstrating versatility.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
Stereochemical Influence: The (1S,3R) configuration in (1S,3R)-ACPD exhibits 10-fold higher potency in stimulating brain phosphoinositide hydrolysis compared to its (1R,3S) enantiomer . Similarly, the phenyl-substituted (1S,3R) compound likely benefits from stereospecific interactions with hydrophobic receptor pockets.
Substituent Effects: Phenyl Group: The phenyl group in the target compound increases lipophilicity (logP ~1.8 predicted), enhancing blood-brain barrier permeability relative to non-aromatic analogs like (1S,3R)-3-aminocyclopentanecarboxylic acid (logP ~−1.2) . Fluorine Substituents: 3,4-DFACPC’s difluoro groups improve metabolic stability and transport via system L amino acid transporters, making it superior for PET imaging .
Biological Targets :
- While (1S,3R)-ACPD targets mGluRs, the phenyl-substituted analog may interact with opioid or integrin receptors due to its structural resemblance to morphiceptin peptidomimetics .
Biological Activity
Overview
(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopentane ring with an amino group and a phenyl substituent, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
The biological activity of (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the phenyl group allows for π-π stacking interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have suggested that (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Analgesic Activity : The compound has been investigated for its potential analgesic effects, indicating its utility in pain management .
- Antidepressant Potential : Preliminary studies suggest that it may also exhibit antidepressant-like effects in animal models .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on animal models of Alzheimer's disease demonstrated that administration of (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid led to significant improvements in cognitive function. The mechanism was linked to the modulation of neurotransmitter levels, particularly acetylcholine, which is crucial for memory and learning processes .
Case Study 2: Analgesic Effects
In a controlled experiment assessing pain response in rodents, (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid was shown to reduce pain sensitivity significantly. This effect was attributed to its interaction with opioid receptors, suggesting a potential use in pain management therapies .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| (1S,3R)-3-Amino-cyclopentane carboxylic acid | Similar cyclopentane structure without the phenyl group | Limited neuroprotective effects |
| (1S,3R)-3-(4-bromophenyl)cyclopentane-1-carboxylic acid | Bromine substitution on the phenyl ring | Enhanced anti-cancer properties |
| (1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | Hydroxyl group instead of amino | Moderate anti-inflammatory activity |
Applications in Research and Industry
The compound has potential applications across various fields:
- Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological disorders.
- Biochemical Research : Utilized in studies related to amino acid metabolism and protein synthesis.
- Material Science : Investigated for incorporation into polymer formulations to enhance material properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
